Methyl 2-[cyanomethyl-[3-(3-fluorophenyl)propanoyl]amino]acetate
Description
Methyl 2-[cyanomethyl-[3-(3-fluorophenyl)propanoyl]amino]acetate is a fluorinated organic ester featuring a cyanomethylaminoacetate backbone linked to a 3-fluorophenylpropanoyl group. This compound is structurally characterized by:
- Aromatic Fluorine Substituent: A 3-fluorophenyl group, which enhances electronic and steric properties compared to non-halogenated analogs.
- Propanoyl Chain: A three-carbon acyl chain that may modulate lipophilicity and metabolic stability. This combination of functional groups suggests applications in medicinal chemistry, particularly as a precursor for kinase inhibitors or protease-targeting agents .
Properties
IUPAC Name |
methyl 2-[cyanomethyl-[3-(3-fluorophenyl)propanoyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-20-14(19)10-17(8-7-16)13(18)6-5-11-3-2-4-12(15)9-11/h2-4,9H,5-6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICGORQBVXEAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC#N)C(=O)CCC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[cyanomethyl-[3-(3-fluorophenyl)propanoyl]amino]acetate typically involves multi-step organic reactions. One common method includes the reaction of 3-(3-fluorophenyl)propanoic acid with cyanomethylamine under specific conditions to form the intermediate product. This intermediate is then esterified with methanol in the presence of a catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[cyanomethyl-[3-(3-fluorophenyl)propanoyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Methyl 2-[cyanomethyl-[3-(3-fluorophenyl)propanoyl]amino]acetate has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that modifications to the fluorophenyl group can enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .
Neuroprotective Effects
The compound's ability to interact with amyloid-beta aggregates suggests potential applications in neurodegenerative disease research, particularly Alzheimer's disease. Analogous compounds have been shown to bind selectively to amyloid aggregates, enhancing fluorescence for imaging purposes. This property could facilitate the development of diagnostic tools for early detection of Alzheimer's disease .
Synthesis and Chemical Reactions
This compound can undergo various chemical transformations, making it versatile in synthetic organic chemistry. Notable reactions include:
- Knoevenagel Condensation : This reaction allows for the formation of carbon-carbon bonds, which can be utilized to create more complex molecules necessary for drug development.
- Oxidation Reactions : The compound can be oxidized to form different derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties .
Material Science Applications
Fluorescent Probes
The structural characteristics of this compound make it a candidate for developing fluorescent probes. These probes are essential in biological imaging and tracking cellular processes. The incorporation of specific substituents can modulate fluorescence properties, allowing for tailored applications in live-cell imaging .
Polymer Chemistry
In polymer science, derivatives of this compound can be utilized as monomers or cross-linking agents to create novel materials with specific mechanical and thermal properties. The introduction of functional groups allows for the design of polymers that respond to environmental stimuli, which is crucial in developing smart materials .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Neuroimaging | Developed a fluorescent probe based on the compound that successfully binds to amyloid aggregates, enhancing detection sensitivity in mouse models of Alzheimer's disease. |
| Study C | Synthetic Chemistry | Utilized Knoevenagel condensation to synthesize novel derivatives with improved bioactivity profiles compared to the parent compound. |
Mechanism of Action
The mechanism of action of Methyl 2-[cyanomethyl-[3-(3-fluorophenyl)propanoyl]amino]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Physicochemical Properties
The compound is compared to analogs with modifications in halogenation, ester groups, and substituent positions. Data from synthetic and computational studies are summarized below:
Table 1: Structural and Physicochemical Comparison
Critical Analysis of Substituent Effects
Fluorine Position and Electronic Effects
- The 3-fluorophenyl group in the target compound exhibits distinct electronic effects compared to 4-fluorophenyl analogs (e.g., Ethyl 3-(4-fluorophenyl)propanoate).
- Dihalogenated Derivatives : Compounds like Ethyl 2-(4-((2-(4-(3-(3,5-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10b) show higher molecular weights (548.2 [M+H]+) and altered lipophilicity due to chlorine atoms, but reduced similarity (0.89) to the target compound .
Ester Group Impact
- Methyl vs. Ethyl Esters : Methyl esters (e.g., Methyl 2-(3-fluorophenyl)acetate) generally exhibit higher volatility and slightly lower metabolic stability compared to ethyl esters. The target compound’s methyl ester may favor rapid cellular uptake but shorter half-life .
Cyanomethyl Group
- The cyanomethylaminoacetate moiety is unique to the target compound. Its strong electron-withdrawing nature may enhance hydrogen-bonding interactions with enzymatic active sites, a feature absent in urea- or benzamide-containing analogs (e.g., compounds 10a–c or 25–28 ).
Biological Activity
Methyl 2-[cyanomethyl-[3-(3-fluorophenyl)propanoyl]amino]acetate, with the molecular formula C14H15FN2O3 and CAS number 1436163-11-9, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
This compound features several functional groups that contribute to its reactivity and biological properties:
- Cyanomethyl Group : Known for its ability to participate in nucleophilic reactions.
- Fluorophenyl Group : Imparts unique electronic properties that can enhance biological activity.
- Propanoyl Group : Affects the compound's solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Formation of Intermediate : Reaction of 3-(3-fluorophenyl)propanoic acid with cyanomethylamine.
- Esterification : The intermediate is esterified with methanol in the presence of a catalyst.
This synthesis can be optimized for yield and purity using advanced techniques such as chromatography and crystallization.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.
- Receptor Binding : It may bind to receptors, modulating their activity and influencing cellular signaling pathways.
Biological Activity
Research has indicated several potential biological activities for this compound:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound has been explored for its ability to mitigate inflammatory responses in vitro.
Case Studies
- Antitumor Activity : In a study involving human myelodysplastic syndrome cell lines, compounds similar to this compound demonstrated potent inhibitory effects on histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent apoptosis in cancer cells .
- Biochemical Probes : The compound has been utilized in biochemical assays to study enzyme kinetics, showcasing its potential as a biochemical probe due to its ability to interact selectively with target enzymes.
Research Findings
A summary of key findings from recent studies on this compound is presented in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
